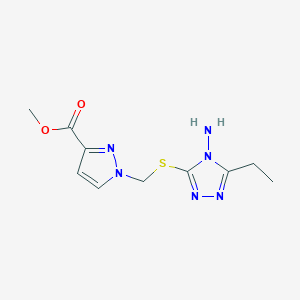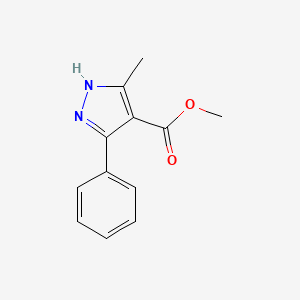
5-Methylpyrimidine-2-thiol hydrochloride
Descripción general
Descripción
5-Methylpyrimidine-2-thiol hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiol-containing heterocycle that has been synthesized using different methods. Its unique structure and properties have made it a promising candidate for use in various research studies.
Aplicaciones Científicas De Investigación
Colorimetric Detection of Anti-thyroid Drugs
A novel colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine, an anti-thyroid drug, utilizes gold nanoparticles. This thiol-containing compound shows strong affinity with these nanoparticles, leading to changes in the plasmon band, useful for sensitive detection. The method's detection limit was found to be 1.9 × 10^-7 M, demonstrating its high sensitivity (Hormozi-Nezhad & Ghayyem, 2014).
Synthesis of Quinoxaline Derivatives
An alternative synthesis approach for pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives involves reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with 3-aminoquinoxaline-2-thiol. This process yields intermediates that can be transformed into the title compounds, showcasing the versatility of methylpyrimidine derivatives in heterocyclic chemistry (Bakavoli et al., 2015).
Platinum Complex Synthesis
Research on mono- and dinuclear platinum complexes of pyrimidine-2-thiolate and its derivatives revealed insights into their structural and redox properties. These complexes demonstrate significant potential in coordination chemistry and catalysis, underlining the importance of pyrimidine derivatives in advanced material science (Asada et al., 2003).
Taste Enhancement Through Thiamine Derivatives
Investigations into the Maillard-type reactions of thiamine revealed novel taste-enhancing pyrimidine derivatives. These compounds, derived from thiamine, significantly impact kokumi taste activity, highlighting the application of methylpyrimidine derivatives in flavor chemistry and food science (Brehm et al., 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s worth noting that certain 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth of the causative organisms of sleeping sickness and malaria . It’s possible that 5-Methylpyrimidine-2-thiol hydrochloride may have a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
Given the potential antitrypanosomal and antiplasmodial activities of related compounds , it’s plausible that this compound could affect pathways related to the life cycles of these parasites.
Result of Action
Related compounds have shown to inhibit the growth of certain parasites, suggesting potential antiparasitic effects .
Propiedades
IUPAC Name |
5-methyl-1H-pyrimidine-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLVSNLWLWSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)N=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)



![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)


![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)






